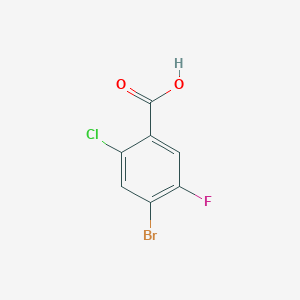

4-Bromo-2-chloro-5-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFKKLGCVKORLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371215 | |

| Record name | 4-BROMO-2-CHLORO-5-FLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177480-81-8 | |

| Record name | 4-BROMO-2-CHLORO-5-FLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chloro-5-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-Bromo-2-chloro-5-fluorobenzoic acid" properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chloro-5-fluorobenzoic acid, a halogenated aromatic carboxylic acid, serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern offers multiple reactive sites, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role in medicinal chemistry.

Chemical and Physical Properties

This compound is a solid at room temperature, with its physical and chemical characteristics summarized in the tables below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Identifier | Value |

| CAS Number | 177480-81-8 |

| Molecular Formula | C₇H₃BrClFO₂ |

| Molecular Weight | 253.45 g/mol |

| IUPAC Name | This compound |

| SMILES | O=C(O)c1cc(F)c(Br)cc1Cl |

| InChI | InChI=1S/C7H3BrClFO2/c8-5-2(9)1-4(7(11)12)6(10)3-5/h1,3H,(H,11,12) |

| Physical Property | Value | Source |

| Melting Point | 150-153 °C | [1] |

| Boiling Point | 314.5 °C (Predicted) | [1] |

| Density | 1.887 g/cm³ (Predicted) | [2] |

Synthesis and Purification

Postulated Synthesis Workflow

A plausible synthetic pathway is outlined below. This workflow is based on common organic chemistry transformations.

Figure 1. A potential synthetic workflow for this compound.

General Experimental Protocol for Oxidation of a Toluene Derivative

The following is a generalized experimental protocol for the oxidation of a substituted toluene to the corresponding benzoic acid, which could be adapted for the synthesis of the title compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material (e.g., 4-bromo-2-chloro-5-fluorotoluene) in a suitable solvent system, such as a mixture of pyridine and water.

-

Addition of Oxidant: While stirring, slowly add the oxidizing agent (e.g., potassium permanganate) in portions to control the exothermic reaction.

-

Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and filter to remove manganese dioxide. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: Collect the crude product by filtration and purify by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the pure this compound.

Spectral Data

While experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets, with chemical shifts influenced by the surrounding halogen atoms.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals: one for the carboxylic acid carbon and six for the aromatic carbons, each with a unique chemical shift due to the varied electronic environments created by the halogen substituents.

-

FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), and various C-C and C-H aromatic stretching and bending vibrations. The C-Br, C-Cl, and C-F stretching vibrations would appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (253.45 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Applications in Research and Drug Development

Halogenated benzoic acids are valuable intermediates in medicinal chemistry due to their ability to participate in various coupling reactions and their influence on the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Role as a Synthetic Intermediate

This compound can serve as a precursor for the synthesis of more complex molecules through reactions targeting its carboxylic acid group or the aromatic ring.

Figure 2. Potential synthetic transformations of this compound.

Potential Biological Activities

While specific biological studies on this compound are limited, related halogenated aromatic compounds have been investigated for various therapeutic applications. The presence of halogen atoms can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability and interaction with biological targets. Research on similar structures suggests potential for:

-

Antimicrobial Activity: Halogenated compounds have been explored for their antibacterial and antifungal properties.

-

Anticancer Activity: Many small molecule kinase inhibitors and other anticancer agents incorporate halogenated aromatic moieties.

Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of this compound and its derivatives.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, following standard safety procedures for chemical reagents.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its polysubstituted aromatic ring provides a versatile scaffold for the construction of novel compounds with potential biological activities. While detailed experimental data for this specific compound is not extensively documented in public sources, this guide provides a foundational understanding of its properties and potential applications based on available information and analogies to related structures. Further research into its synthesis, reactivity, and biological profile is warranted to fully explore its utility in drug discovery and materials science.

References

An In-depth Technical Guide to 4-Bromo-2-chloro-5-fluorobenzoic Acid

CAS Number: 177480-81-8

This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-5-fluorobenzoic acid, a key halogenated aromatic carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, spectroscopic data, synthesis, reactivity, applications, and safety protocols.

Physicochemical Properties

This compound is a polysubstituted aromatic compound with a molecular structure that lends itself to a variety of chemical transformations.[1] Its halogen substituents and carboxylic acid group significantly influence its reactivity, solubility, and potential biological activity.[1] Typically, it appears as a white to off-white solid.[2]

The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 177480-81-8 | [3] |

| Molecular Formula | C₇H₃BrClFO₂ | [3] |

| Molecular Weight | 253.45 g/mol | [3] |

| Physical Form | White to off-white solid | [2] |

| Melting Point | 150-153 °C | [4] |

| Boiling Point | 314.5 °C | [4] |

| Density | 1.887 g/cm³ | [4] |

| Purity | Typically ≥95% or 97% | [1][2] |

| Storage Temperature | Room Temperature or -20°C | [2][3] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. However, based on its structure and data from analogous compounds, the expected spectroscopic features are outlined below. Commercial suppliers may provide compound-specific spectra upon request.[4]

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm), with splitting patterns influenced by coupling with each other and the fluorine atom. The carboxylic acid proton would be a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), which is dependent on solvent and concentration. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-140 ppm range, with their chemical shifts influenced by the attached halogens. The carboxylic acid carbonyl carbon would appear further downfield (δ > 165 ppm). |

| FTIR (cm⁻¹) | - O-H stretch (Carboxylic Acid): Broad band around 2500-3300. - C=O stretch (Carboxylic Acid): Strong absorption around 1680-1710. - C=C stretch (Aromatic): Peaks in the 1450-1600 region. - C-Halogen stretches: C-Cl, C-Br, and C-F stretches would appear in the fingerprint region below 1300. |

| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[5] |

Synthesis and Reactivity

This compound is a synthetic compound, typically prepared through multi-step organic synthesis. While a specific, detailed protocol for this exact molecule is not readily published, a plausible and common synthetic strategy involves the lithiation and subsequent carboxylation of a corresponding halogenated benzene precursor.

Proposed Synthesis Experimental Protocol

A general and representative protocol for the synthesis of halogenated benzoic acids via lithiation is as follows. This method is adapted from the synthesis of similar compounds, such as 4-bromo-2,5-difluorobenzoic acid.[6]

Reaction: Ortho-lithiation of 1-bromo-3-chloro-4-fluorobenzene followed by carboxylation with carbon dioxide.

Materials:

-

1-bromo-3-chloro-4-fluorobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry ice (solid carbon dioxide)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-3-chloro-4-fluorobenzene dissolved in anhydrous diethyl ether or THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours.

-

Carboxylation: Several pellets of freshly crushed dry ice are carefully added to the reaction mixture. The mixture is then allowed to warm slowly to room temperature overnight, allowing for the sublimation of excess CO₂.

-

Workup: The resulting suspension is acidified with 1 M HCl. The product is then extracted with diethyl ether. The combined organic layers are washed with water.

-

Purification: The product is extracted from the organic phase into a saturated aqueous solution of sodium bicarbonate. The aqueous extracts are combined, washed with a nonpolar solvent like methylene chloride to remove neutral impurities, and then re-acidified with concentrated HCl to precipitate the carboxylic acid.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum over a desiccant like MgSO₄ to yield this compound.

Reactivity

The reactivity of this compound is primarily dictated by its carboxylic acid group and the three halogen substituents on the aromatic ring.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols, conversion to acid chlorides using reagents like thionyl chloride (SOCl₂), and amidation with amines.

-

Aromatic Halogens: The bromine atom is particularly susceptible to displacement or participation in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal in building more complex molecular scaffolds. The chlorine and fluorine atoms are less reactive in such transformations but contribute to the overall electronic properties of the molecule.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of multiple, distinct halogen atoms allows for selective and sequential chemical modifications, making it a versatile intermediate.

While specific, publicly disclosed drug candidates synthesized directly from this compound are not readily identifiable, its structural motifs are common in various biologically active molecules. Halogenated benzoic acids are known intermediates in the synthesis of a range of therapeutics, including kinase inhibitors and antiviral agents.[7][8] The lipophilic nature imparted by the halogens can enhance a molecule's ability to cross cellular membranes, a desirable trait in drug design.[1]

Safety and Handling

This compound is classified as an irritant.[4] Standard laboratory safety precautions should be followed when handling this compound.

| Safety Aspect | Recommendation | Reference(s) |

| Hazard Identification | Signal Word: Warning Pictogram: GHS07 (Exclamation Mark) Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [2] |

| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice. Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [2] |

| Handling & Storage | Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. Store in a tightly closed container in a cool, dry place. | [2] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [2] |

This guide is intended for informational purposes for qualified professionals and does not constitute a license to operate. All procedures should be carried out in a properly equipped laboratory facility by trained personnel.

References

- 1. CAS 177480-81-8: this compound [cymitquimica.com]

- 2. This compound | 177480-81-8 [sigmaaldrich.com]

- 3. usbio.net [usbio.net]

- 4. 177480-81-8|this compound|BLD Pharm [bldpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Bromo-2-chloro-5-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a recommended synthetic pathway for 4-Bromo-2-chloro-5-fluorobenzoic acid, a valuable halogenated aromatic carboxylic acid for applications in pharmaceutical and agrochemical research. Due to the absence of a well-documented, direct synthetic route in the literature, this guide outlines a highly plausible and practical approach based on established chemical transformations. The recommended pathway involves the oxidation of a commercially available substituted toluene, a method known for its reliability and high yields. An alternative, though potentially less selective, route via electrophilic bromination is also discussed.

Recommended Synthetic Pathway: Oxidation of 4-Bromo-2-chloro-5-fluorotoluene

The most promising and regioselective strategy for the synthesis of this compound is the oxidation of the methyl group of 4-Bromo-2-chloro-5-fluorotoluene. This starting material is commercially available, and the oxidation of benzylic carbons is a robust and well-understood transformation. Potassium permanganate (KMnO₄) is a powerful and commonly used oxidizing agent for this purpose, typically affording high yields of the corresponding benzoic acid.

Experimental Workflow: Oxidation of 4-Bromo-2-chloro-5-fluorotoluene

Caption: Experimental workflow for the synthesis of this compound via oxidation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the oxidation of substituted toluenes.

Materials and Reagents:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Bromo-2-chloro-5-fluorotoluene | C₇H₅BrClF | 223.47 | 201849-17-4 |

| Potassium Permanganate (KMnO₄) | KMnO₄ | 158.03 | 7722-64-7 |

| Water (H₂O) | H₂O | 18.02 | 7732-18-5 |

| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 7647-01-0 |

| Product | |||

| This compound | C₇H₃BrClFO₂ | 253.45 | 177480-81-8 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Bromo-2-chloro-5-fluorotoluene (e.g., 10.0 g, 44.7 mmol) and water (400 mL).

-

Addition of Oxidant: To the stirred mixture, add potassium permanganate (e.g., 21.2 g, 134.1 mmol, 3.0 equivalents) in portions. The addition may be facilitated by preparing an aqueous solution of KMnO₄. For reactions that are slow to initiate, the addition of a small amount of aqueous sodium hydroxide can be beneficial.

-

Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction progress can be monitored by the disappearance of the characteristic purple color of the permanganate ion, which is reduced to a brown manganese dioxide (MnO₂) precipitate. The reaction time can vary but is typically in the range of 4-8 hours.

-

Work-up and Isolation:

-

Once the reaction is complete (the purple color is discharged), cool the mixture to room temperature.

-

Filter the hot mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with several portions of hot water to ensure all the product is recovered.

-

Combine the filtrate and the aqueous washings.

-

While stirring, carefully acidify the clear filtrate with concentrated hydrochloric acid until the solution is strongly acidic (pH ~2). A white precipitate of this compound will form.

-

Cool the mixture in an ice bath for approximately 30 minutes to ensure complete precipitation.

-

-

Purification and Characterization:

-

Collect the solid product by vacuum filtration, washing with cold water to remove any inorganic impurities.

-

Dry the product under vacuum to a constant weight.

-

The purity of the product can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR, and Mass Spectrometry). Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Quantitative Data (Theoretical):

| Parameter | Value |

| Starting Material Mass | 10.0 g |

| Moles of Starting Material | 0.0447 mol |

| Theoretical Product Mass | 11.33 g |

| Theoretical Yield | 100% |

Actual yields will vary depending on reaction conditions and purification efficiency.

Alternative Synthetic Pathway: Bromination of 2-Chloro-5-fluorobenzoic Acid

An alternative approach is the direct electrophilic bromination of 2-Chloro-5-fluorobenzoic acid. However, this method presents significant challenges regarding regioselectivity. The directing effects of the substituents on the aromatic ring are as follows:

-

-COOH (at C1): A deactivating, meta-directing group.

-

-Cl (at C2): A deactivating, ortho, para-directing group.

-

-F (at C5): A deactivating, ortho, para-directing group.

The combined influence of these groups makes it difficult to predict the major product with certainty, and a mixture of brominated isomers is a likely outcome. The desired 4-bromo isomer would be formed by substitution ortho to the fluorine atom and meta to the chlorine atom. While plausible, this route would likely require extensive purification to isolate the target compound, potentially leading to lower overall yields.

Logical Relationship of Directing Effects in Bromination

Caption: Directing effects in the bromination of 2-Chloro-5-fluorobenzoic acid.

Conclusion

For the synthesis of this compound, the oxidation of 4-Bromo-2-chloro-5-fluorotoluene is the recommended and most reliable method. This approach offers a clear and regioselective pathway to the desired product, utilizing a well-established chemical transformation. While direct bromination of 2-chloro-5-fluorobenzoic acid is a theoretical possibility, it is likely to be complicated by the formation of isomeric byproducts, making it a less favorable option for efficient synthesis. Researchers and drug development professionals should consider the oxidation pathway for a more controlled and higher-yielding synthesis of this valuable compound.

An In-depth Technical Guide to 4-Bromo-2-chloro-5-fluorobenzoic Acid: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-5-fluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, provides a versatile platform for the construction of complex molecular architectures. This trifunctionalized scaffold allows for selective, stepwise modifications, making it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its practical application in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 177480-81-8 |

| Molecular Formula | C₇H₃BrClFO₂ |

| Molecular Weight | 253.45 g/mol |

| Melting Point | 150-153 °C |

| Boiling Point | 314.5 °C |

| Appearance | White to off-white solid |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous compounds. A common strategy involves the oxidation of a corresponding toluene derivative.

Proposed Synthetic Pathway:

Figure 1. Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on the oxidation of substituted toluenes and should be optimized for the specific substrate.

Materials:

-

4-Bromo-2-chloro-5-fluorotoluene

-

Potassium permanganate (KMnO₄) or Sodium dichromate (Na₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) for acidification

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-Bromo-2-chloro-5-fluorotoluene (1.0 eq) in an aqueous solution.

-

Oxidation: Add the oxidizing agent (e.g., KMnO₄, multiple equivalents) portion-wise to the stirred suspension. The reaction is typically exothermic and may require cooling.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If using KMnO₄, the manganese dioxide byproduct can be removed by filtration. Acidify the filtrate with concentrated HCl to a pH of approximately 2.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure product.

Applications in Organic Synthesis

The strategic placement of three different halogen atoms on the benzoic acid core makes this compound a highly versatile building block. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective functionalization through various cross-coupling reactions.

Key Reactions and Transformations:

-

Suzuki-Miyaura Coupling: The C-Br bond is the most reactive site for palladium-catalyzed Suzuki-Miyaura coupling reactions, enabling the formation of a C-C bond with a wide range of boronic acids and esters. This reaction is fundamental for constructing biaryl structures, which are prevalent in many biologically active molecules.

-

Buchwald-Hartwig Amination: The C-Br and C-Cl bonds can undergo palladium-catalyzed amination reactions to form C-N bonds, providing access to substituted anilines.

-

Sonogashira Coupling: The C-Br bond can participate in Sonogashira coupling with terminal alkynes to form aryl-alkyne frameworks.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing carboxylic acid group, can be displaced by various nucleophiles under appropriate conditions.

Workflow for Sequential Cross-Coupling:

The Synthetic Keystone: 4-Bromo-2-chloro-5-fluorobenzoic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The intricate dance of atoms in a molecule dictates its function and potential as a therapeutic agent. Halogenated benzoic acids are a privileged class of building blocks in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of bioactive compounds. Among these, 4-Bromo-2-chloro-5-fluorobenzoic acid (CAS No. 177480-81-8) emerges as a strategically functionalized intermediate with significant potential for the development of novel therapeutics. This technical guide explores the core applications of this compound in medicinal chemistry, providing insights into its synthetic utility, potential pharmacological applications, and detailed experimental methodologies based on analogous structures. While direct examples of marketed drugs derived from this specific molecule are not prevalent in publicly accessible literature, its structural motifs are present in numerous successful therapeutic agents, underscoring its potential.

Core Properties and Synthetic Versatility

This compound possesses a unique arrangement of functional groups that make it an attractive starting material for complex molecular synthesis.

| Property | Value |

| CAS Number | 177480-81-8[1][2][3][4][5] |

| Molecular Formula | C₇H₃BrClFO₂[2][3] |

| Molecular Weight | 253.45 g/mol [2][3] |

| Structure | A benzene ring substituted with a carboxylic acid, a bromine atom, a chlorine atom, and a fluorine atom. |

The key to its utility lies in the differential reactivity of its functional groups:

-

Carboxylic Acid: This group is readily converted into amides, esters, and other functionalities, allowing for the introduction of diverse side chains and pharmacophores.

-

Bromo Group: The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct complex biaryl and heterocyclic systems.

-

Chloro and Fluoro Groups: These halogens modulate the electronic properties of the aromatic ring, influencing the molecule's pKa, lipophilicity, and metabolic stability. They can also participate in nucleophilic aromatic substitution reactions under specific conditions.

This multi-functional nature allows for a modular and divergent approach to library synthesis in drug discovery programs.

Potential Applications in Medicinal Chemistry

Based on the applications of structurally similar compounds, this compound is a promising scaffold for the development of various therapeutic agents.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a substituted aromatic core that binds to the ATP-binding pocket of the enzyme. The halogenated benzoic acid motif is a common feature in these inhibitors. For instance, the core structure of multi-kinase inhibitors like Sorafenib can be conceptually derived from building blocks analogous to this compound. The strategic placement of halogens can influence binding affinity and selectivity.

Hypothetical Signaling Pathway Targeted by a Kinase Inhibitor

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

SGLT2 Inhibitors for Diabetes

A closely related compound, 5-bromo-2-chlorobenzoic acid, is a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors such as Dapagliflozin and Empagliflozin.[6][7] These drugs are used for the treatment of type 2 diabetes. The halogenated phenyl ring is a crucial component of the C-aryl glucoside pharmacophore that binds to the SGLT2 transporter. The specific substitution pattern of this compound could be explored to develop new SGLT2 inhibitors with potentially improved pharmacokinetic or pharmacodynamic profiles.

General Synthetic Workflow for C-Aryl Glucoside SGLT2 Inhibitors

Caption: A generalized workflow for the synthesis of SGLT2 inhibitors.

Experimental Protocols

While specific protocols for the direct use of this compound in drug synthesis are proprietary or not widely published, the following are representative experimental procedures for key transformations based on analogous compounds. These protocols are for informational purposes and should be adapted and optimized for specific substrates and scales.

Protocol 1: Amide Coupling (General Procedure)

This protocol describes the formation of an amide bond, a common step in linking the benzoic acid scaffold to other parts of a target molecule.

Materials:

-

This compound

-

Amine of choice (e.g., aniline derivative, alkylamine)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Suzuki Cross-Coupling (General Procedure)

This protocol illustrates the formation of a biaryl linkage, a common motif in kinase inhibitors, using the bromo- functionality.

Materials:

-

Amide derivative from Protocol 1 (1.0 eq)

-

Arylboronic acid or ester (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and water (e.g., 4:1 mixture)

Procedure:

-

To a reaction vessel, add the amide derivative (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add the degassed solvent mixture (1,4-dioxane/water).

-

Heat the reaction mixture to 80-100 °C and stir for 2-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the biaryl product.

Logical Flow of a Medicinal Chemistry Program Utilizing the Scaffold

References

- 1. 177480-81-8|this compound|BLD Pharm [bldpharm.com]

- 2. 001chemical.com [001chemical.com]

- 3. China Customized 177480-81-8 | this compound 98% Suppliers, Manufacturers - PUREST CHEMICAL [purestchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | 177480-81-8 [chemicalbook.com]

- 6. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

The Evolving Landscape of Drug Discovery: A Technical Guide to 4-Bromo-2-chloro-5-fluorobenzoic Acid Derivatives and Analogs

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the intricate molecular architecture of substituted benzoic acids has emerged as a fertile ground for discovery. This technical guide delves into the synthesis, biological activities, and therapeutic potential of a promising class of compounds: 4-Bromo-2-chloro-5-fluorobenzoic acid derivatives and analogs. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the current landscape, supported by experimental data and methodologies.

The strategic incorporation of halogen atoms—bromine, chlorine, and fluorine—onto a benzoic acid scaffold offers a powerful tool to modulate the physicochemical and pharmacological properties of a molecule. This strategic halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, thereby enhancing its therapeutic efficacy. This guide explores the derivatization of the this compound core into various functional groups, including amides and esters, and examines their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis and Derivatization

The synthetic versatility of this compound allows for the creation of a diverse library of derivatives. The carboxylic acid moiety serves as a key handle for derivatization, most commonly through the formation of amides and esters.

General Synthesis of 4-Bromo-2-chloro-5-fluorobenzamide Derivatives

A general approach to synthesizing N-substituted 4-bromo-2-chloro-5-fluorobenzamides involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to yield the desired amide.

General Synthesis of this compound Ester Derivatives

Esterification of this compound can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, reaction of the acyl chloride with an alcohol, often in the presence of a non-nucleophilic base, provides a high-yielding route to the corresponding esters.

Biological Activities and Therapeutic Potential

While comprehensive biological data for a wide range of this compound derivatives remains an active area of research, studies on structurally related halogenated benzoic acid derivatives provide valuable insights into their potential therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of halogenated benzamide and benzoic acid ester derivatives. The specific substitution pattern on the aromatic ring can significantly influence cytotoxicity against various cancer cell lines. The data presented below is for structurally related halogenated benzofuran and benzothiadiazine derivatives, which share some structural motifs and demonstrate the potential of halogenated aromatic compounds in cancer therapy.

Table 1: Anticancer Activity of Halogenated Benzofuran and Benzothiadiazine Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran Derivative 8 | HepG2 (Liver) | 3.8 ± 0.5 | [1] |

| A549 (Lung) | 3.5 ± 0.6 | [1] | |

| SW620 (Colon) | 4.2 ± 0.3 | [1] | |

| Benzothiadiazine Derivative | Triple-Negative Breast Cancer | 2.93 ± 0.07 | [2] |

Antimicrobial Activity

Fluorinated benzoic acid derivatives have also been investigated for their antimicrobial properties. The presence of fluorine can enhance the antimicrobial potency of these compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some fluorinated benzimidazole and 2-chlorobenzoic acid derivatives against various microbial strains.

Table 2: Antimicrobial Activity of Fluorinated Analogs

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2-(m-fluorophenyl)-benzimidazole 14 | B. subtilis | 7.81 | [3] |

| 2-(m-fluorophenyl)-benzimidazole 18 | Gram-negative bacteria | 31.25 | [3] |

| 2-chlorobenzoic acid derivative 6 | E. coli | (pMIC = 2.27 µM/ml) | [4] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The inhibition of pro-inflammatory signaling pathways is a major goal in the development of new anti-inflammatory drugs. A study on 4-((5-Bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), a compound with structural similarities to the core of interest, demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglial cells. This effect was attributed to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Key Signaling Pathways

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in regulating the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the expression of genes involved in inflammation.

MAPK Signaling Pathway

The MAPK signaling pathway is a crucial cascade that transduces extracellular signals to intracellular responses, regulating processes such as cell proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Activation of this cascade by various stimuli, including growth factors and stress, leads to the phosphorylation and activation of transcription factors that modulate gene expression.

Experimental Protocols

Synthesis of N-(4-fluorophenyl)-4-bromo-2-chloro-5-fluorobenzamide (A Representative Amide Derivative)

Materials: this compound, thionyl chloride, 4-fluoroaniline, dichloromethane (DCM), triethylamine.

Procedure:

-

To a solution of this compound (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-bromo-2-chloro-5-fluorobenzoyl chloride.

-

Dissolve the crude acyl chloride in dry DCM and cool to 0 °C.

-

Add a solution of 4-fluoroaniline (1.0 eq) and triethylamine (1.1 eq) in dry DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.

-

Inoculate each well with a standardized microbial suspension.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Conclusion and Future Directions

The derivatives and analogs of this compound represent a promising class of compounds with the potential for development into novel therapeutic agents. The strategic placement of halogens on the benzoic acid core provides a powerful means to fine-tune their biological activity. While the currently available data on direct derivatives is limited, the exploration of structurally similar compounds has revealed significant potential in anticancer, antimicrobial, and anti-inflammatory applications.

Future research should focus on the systematic synthesis and biological evaluation of a broader library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective activity against various therapeutic targets. Further investigation into the mechanisms of action, particularly their effects on key signaling pathways such as NF-κB and MAPK, will provide a deeper understanding of their therapeutic potential and guide the development of the next generation of targeted therapies.

References

Spectral Data for 4-Bromo-2-chloro-5-fluorobenzoic Acid: A Search for Available Information

A comprehensive search for publicly available spectral data (NMR, IR, MS) and associated experimental protocols for 4-Bromo-2-chloro-5-fluorobenzoic acid did not yield specific results for this compound. While data for structurally similar molecules is accessible, no dedicated experimental datasets for this compound were found in the public domain through the conducted searches.

The investigation involved querying chemical databases and scientific literature for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. However, these searches returned information for related compounds, including:

-

4-Bromo-2-fluorobenzoic acid

-

4-Bromo-2-chlorobenzoic acid

-

4-Fluorobenzoic acid

-

5-Bromo-2-chlorobenzoic acid

-

4-Bromobenzoic acid

-

3-Bromo-4-fluorobenzoic acid

-

2-Bromo-5-chlorobenzoic acid

The absence of specific data for this compound prevents the creation of a detailed technical guide with quantitative data tables and experimental methodologies as requested. The generation of a meaningful data-specific visualization, such as a logical relationship diagram for its characterization, is also not feasible without the foundational spectral information.

It is possible that spectral data for this compound exists in proprietary databases, commercial catalogs, or has not yet been published in publicly accessible formats. Researchers and drug development professionals seeking this specific information may need to resort to direct experimental analysis or consult specialized, subscription-based chemical data services.

Technical Guide: Solubility of 4-Bromo-2-chloro-5-fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-5-fluorobenzoic acid (CAS No. 177480-81-8) is a halogenated aromatic carboxylic acid.[1][2][3][4][5][6] Its structural complexity and the presence of multiple halogen substituents suggest its potential utility as a building block in the synthesis of novel pharmaceutical and agrochemical agents.[4][7] The solubility of this compound in various organic solvents is a critical physical property that influences its handling, reactivity in chemical syntheses, and formulation for biological screening.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the following general predictions can be made about the solubility of this compound:

-

Polar Aprotic Solvents: Due to the polar carboxylic acid group and the polar carbon-halogen bonds, the compound is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. These solvents can engage in dipole-dipole interactions and hydrogen bonding with the carboxylic acid group.

-

Polar Protic Solvents: Solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) is also anticipated to be significant. These solvents can act as both hydrogen bond donors and acceptors.

-

Non-Polar Solvents: In non-polar solvents such as hexanes and toluene, the solubility is expected to be limited. While the halogenated phenyl ring contributes some lipophilicity, the polar carboxylic acid group will likely hinder dissolution in these solvents.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in publicly available literature. The following tables are provided for researchers to systematically record their experimentally determined solubility data.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Temperature (°C) | Observation (e.g., Soluble, Partially Soluble, Insoluble) |

| Polar Aprotic | Dimethylformamide (DMF) | ||

| Dimethyl Sulfoxide (DMSO) | |||

| Acetone | |||

| Acetonitrile | |||

| Polar Protic | Methanol | ||

| Ethanol | |||

| Isopropanol | |||

| Non-Polar | Hexanes | ||

| Toluene | |||

| Dichloromethane | |||

| Ethers | Diethyl Ether | ||

| Tetrahydrofuran (THF) |

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Acetone | |||

| Methanol | |||

| Ethanol | |||

| Toluene | |||

| Tetrahydrofuran (THF) |

Experimental Protocols for Solubility Determination

The following protocols are adapted from established methods for determining the solubility of organic compounds.[8][9][10][11]

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Materials:

-

This compound

-

Selection of organic solvents (see Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Analytical balance

Procedure:

-

Weigh approximately 5 mg of this compound and place it into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble."

-

If the solid has not completely dissolved, observe if any portion has dissolved, in which case it is "partially soluble."

-

If the solid remains unchanged, it is deemed "insoluble."

-

Record the observations in a table similar to Table 1.

Quantitative Equilibrium Solubility Determination

This method provides a precise measurement of solubility.

Materials:

-

This compound

-

Selection of organic solvents

-

Scintillation vials with caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) for creating a standard curve for HPLC or UV-Vis analysis.

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid.

-

Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

-

Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After the incubation period, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with the appropriate solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a pre-validated HPLC or UV-Vis method with a standard curve.

-

Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

-

Record the quantitative data in a table similar to Table 2.

Visualized Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Role of Solubility in Early Drug Discovery

This diagram shows a simplified workflow for early-stage drug discovery, highlighting the importance of solubility assessment.

Caption: Solubility in Early Drug Discovery.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 001chemical.com [001chemical.com]

- 3. This compound | 177480-81-8 [chemicalbook.com]

- 4. CAS 177480-81-8: this compound [cymitquimica.com]

- 5. usbio.net [usbio.net]

- 6. This compound | 177480-81-8 [sigmaaldrich.com]

- 7. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. studylib.net [studylib.net]

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-2-chloro-5-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physical Properties

4-Bromo-2-chloro-5-fluorobenzoic acid is a polysubstituted benzoic acid derivative. Its structural information and key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 177480-81-8 | [1] |

| Molecular Formula | C₇H₃BrClFO₂ | N/A |

| Molecular Weight | 253.45 g/mol | N/A |

| Canonical SMILES | C1=C(C(=C(C=C1F)Br)Cl)C(=O)O | N/A |

| InChI | InChI=1S/C7H3BrClFO2/c8-5-2(9)1-3(7(11)12)6(10)4-5/h1,4H,(H,11,12) | N/A |

| InChIKey | YWNWZJXZKXKVCJ-UHFFFAOYSA-N | N/A |

Note: The IUPAC name, SMILES, InChI, and InChIKey are based on the structure of this compound as there is no definitive source providing this specific information.

Spectroscopic Data (Reference Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electron-withdrawing effects of the bromine, chlorine, and fluorine atoms, as well as the carboxylic acid group. The aromatic region of the ¹H NMR spectrum would likely show two doublets, and the ¹³C NMR would display seven distinct signals for the seven carbon atoms. For reference, the experimental data for 4-bromobenzoic acid, 4-chlorobenzoic acid, and 4-fluorobenzoic acid are presented below.

Table 2.1: ¹H and ¹³C NMR Data for Related Benzoic Acid Derivatives (in DMSO-d₆)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Bromobenzoic acid | 13.11 (s, 1H), 8.63 (s, 1H), 8.12 (d, J = 8.0 Hz, 1H), 8.05 – 7.97 (m, 3H), 7.70 – 7.55 (m, 2H)[2] | 172.67, 140.15, 137.36, 135.82, 134.50, 133.54, 133.39, 133.28, 132.87, 132.02, 130.38[2] |

| 4-Chlorobenzoic acid | 13.20 (s, 1H), 8.42 – 7.79 (m, 2H), 7.77 – 7.35 (m, 2H)[2] | 171.7, 143.0, 136.3, 134.9, 133.9[2] |

| 4-Fluorobenzoic acid | 13.06 (s, 1H), 8.01 (dd, J = 5.64, 5.6 Hz, 1H), 7.32 (t, J = 8.88 Hz, 1H)[3] | 166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96[4] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O stretch (~1300 cm⁻¹), and aromatic C-H and C=C stretches. The carbon-halogen bonds (C-Br, C-Cl, C-F) will have absorptions in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (253.45 g/mol ). Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and fragment ions.

Crystallographic Data

No experimental crystallographic data, such as a Crystallographic Information File (CIF), for this compound has been found in the searched databases.

Experimental Protocols

Synthesis of a Related Compound: 4-Bromo-2-chlorobenzoic acid

While a specific protocol for this compound is not available, a detailed synthesis for the closely related 4-Bromo-2-chlorobenzoic acid via ortho-substituted carbonylation in a flow reactor is described below. This method could potentially be adapted for the synthesis of the target molecule.

Procedure:

-

Apparatus: A Vapourtec R2+ Series flow reactor equipped with a Vapourtec Gas/Liquid Membrane Reactor is used.

-

Catalyst Solution Preparation: A solution of palladium acetate (20 mg, 0.08 mmol) and triphenylphosphine (48 mg, 0.168 mmol) in 6 mL of 1,4-dioxane is prepared and loaded into a 5 mL loop.[5]

-

Substrate Solution Preparation: A solution of the ortho-substituted iodoarene substrate (1.68 mmol), triethylamine (0.272 g, 0.374 mL, 2.69 mmol), and water (0.505 g, 28 mmol) in 5.8 mL of 1,4-dioxane is prepared and loaded into a second 5 mL loop.[5]

-

Reaction Conditions: The HPLC pumps are set to a flow rate of 0.125 mL/min. The reactor temperature is maintained at 110 °C, and the CO pressure is set to 15 bar with a back pressure regulator at 250 psi (17.24 bar).[5]

-

Reaction Execution: The system is allowed to reach a steady state over 2 hours. The flow streams are then switched to pass the substrate and catalyst solutions through the reactor.

-

Work-up: The reaction mixture is evaporated to dryness. Ethyl acetate (25 mL) and 2 M sodium carbonate solution (10 mL) are added. The aqueous layer is collected, and the organic layer is extracted with 2 M sodium carbonate solution (2 x 10 mL). The combined aqueous layers are acidified with 2 M HCl and then extracted with ethyl acetate (3 x 25 mL). The organic layer is dried over sodium sulfate, and the solvent is evaporated under vacuum to yield the crude product as a solid.[5]

-

Purification: The crude product is recrystallized from an appropriate solvent.[5]

Safety Information

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6]

-

Precautionary Statements:

-

Wash face, hands, and any exposed skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.

-

Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Dispose of contents/container to an approved waste disposal plant.

-

Logical Relationship of Available Data

The following diagram illustrates the relationships between the different types of data discussed in this guide.

Caption: Logical flow of available data for this compound.

References

- 1. 177480-81-8|this compound|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Fluorobenzoic acid(456-22-4) 13C NMR [m.chemicalbook.com]

- 5. 4-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Hazards and safety precautions for 4-Bromo-2-chloro-5-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and recommended safety precautions for 4-Bromo-2-chloro-5-fluorobenzoic acid (CAS No. 177480-81-8). The information is compiled from available safety data sheets (SDS) to ensure laboratory personnel can manage the risks associated with the handling and use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2] |

Signal Word: Warning[2]

GHS Pictogram: [2]

Physical and Chemical Properties

While comprehensive experimental data is not publicly available for all properties, the following information has been compiled from various sources.

| Property | Value |

| CAS Number | 177480-81-8[2][3][4][5][6] |

| Molecular Formula | C₇H₃BrClFO₂[2] |

| Molecular Weight | 253.45 g/mol [2] |

| Appearance | Solid, powder (form may vary) |

| Boiling Point | 314.5 °C (Predicted)[6] |

Note: Some physical properties may be predicted data and should be used as an estimate.

Health Hazard Information

The primary routes of exposure are inhalation, skin contact, and eye contact.

-

Inhalation : May cause respiratory tract irritation.[1] Symptoms can include coughing and shortness of breath.

-

Skin Contact : Causes skin irritation, which may result in redness, itching, and pain.[1]

-

Eye Contact : Causes serious eye irritation.[1] Symptoms may include redness, pain, and watering of the eyes.

-

Ingestion : While not a primary route of occupational exposure, ingestion may cause irritation of the digestive tract.[7]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls

-

Ventilation : Work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is required for all procedures that may generate dust or aerosols.

-

Eyewash Stations and Safety Showers : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required to prevent personal exposure.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat is mandatory.[3] |

| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |

Handling and Storage

-

Handling : Avoid all personal contact, including the inhalation of dust. Minimize dust generation and accumulation.[7] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

First-Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][7] Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water.[7] Seek medical attention. |

Spill and Disposal Procedures

-

Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. The spill area should then be cleaned thoroughly.

-

Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Fire and Explosion Hazards

-

Flammability : The compound is not considered a significant fire risk. However, containers may burn.

-

Extinguishing Media : Use extinguishing media suitable for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Hazardous Combustion Products : During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[7] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Logical Workflow for Chemical Safety

The following diagram illustrates the logical workflow for assessing and managing the risks associated with this compound.

Caption: Workflow for Hazard Management of Chemical Substances.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals for specific laboratory procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 177480-81-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. fishersci.com [fishersci.com]

- 4. chemscene.com [chemscene.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-5-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful reaction is widely utilized in the pharmaceutical industry for the synthesis of complex biaryl compounds, which are prevalent in numerous drug candidates.[3][4][5] This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 4-Bromo-2-chloro-5-fluorobenzoic acid with various arylboronic acids. This substrate is of particular interest as the resulting 2-chloro-5-fluoro-4-arylbenzoic acid scaffold can be a key intermediate in the development of novel therapeutics.

The presence of multiple halogen substituents on the benzoic acid ring presents a unique challenge regarding selectivity. The typical reactivity order for aryl halides in Suzuki-Miyaura coupling is I > Br > OTf >> Cl > F.[6] Consequently, the reaction is expected to proceed selectively at the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact for potential subsequent transformations.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:[7][8][9]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center.[10]

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions and expected yields for the coupling of this compound with various arylboronic acids, based on protocols for structurally similar substrates.[1][2]

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 110 | 8 | 90-98 |

| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 16 | 80-90 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 82-92 |

| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 2-MeTHF | 100 | 10 | 75-85 |

Note: Yields are estimated based on similar reactions and may require optimization for this specific substrate.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Safety Precaution: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Materials

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

-

If a solid palladium catalyst and ligand are used, add them to the flask at this stage.

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

-

Solvent Addition:

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

-

Catalyst Addition (if liquid or dissolved):

-

If the palladium catalyst is added as a solution, do so at this point.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

-

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

If the product is a carboxylic acid, acidify the aqueous layer with 1M HCl to a pH of ~2 to precipitate the product. If the product is an ester, proceed with extraction.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Concentrate the solvent in vacuo.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-chloro-5-fluoro-4-arylbenzoic acid.

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. youtube.com [youtube.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for Amide Coupling Reactions with 4-Bromo-2-chloro-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amide coupling of 4-bromo-2-chloro-5-fluorobenzoic acid. This substituted benzoic acid is a valuable building block in medicinal chemistry and drug discovery, where the formation of amide bonds is a critical transformation for the synthesis of new chemical entities. The electron-withdrawing nature of the halogen substituents on the aromatic ring can present challenges for this transformation, necessitating robust and efficient coupling protocols.

Overview of Amide Coupling Reactions

Amide bond formation is a cornerstone of organic synthesis, typically involving the activation of a carboxylic acid to facilitate its reaction with an amine. Direct condensation of a carboxylic acid and an amine is often inefficient and requires harsh conditions. Therefore, a variety of coupling reagents have been developed to promote this reaction under milder conditions.